Methyl 2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoate is a chemical compound with the molecular formula C11H14O5. It is known for its unique structure, which includes both hydroxyl and methoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoate typically involves the esterification of 4-hydroxy-3-methoxyphenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which Methyl 2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative damage to cells. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but differs in the position of the hydroxyl and methoxy groups.
Ferulic acid: Contains similar functional groups but has a different overall structure.
Hydrocinnamic acid derivatives: Share the phenylpropanoic acid backbone but differ in substituents.
Uniqueness
Methyl 2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual hydroxyl and methoxy groups allow for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C11H14O5 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H14O5/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2/h3-4,6,9,12-13H,5H2,1-2H3 |
InChI Key |
RQVPWURNTVALHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CC(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.